

Caspase-3 activity assay protocol for Schisandrathera D treatment

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Compound of Interest		
Compound Name:	Schisandrathera D	
Cat. No.:	B12386575	Get Quote

Application Note & Protocol

Topic: Caspase-3 Activity Assay Protocol for **Schisandrathera D** Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrathera D, a lignan isolated from Schisandra sphenanthera, has demonstrated potential as an anti-cancer agent.[1][2][3] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for cancer therapeutics.[1][4][5] A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[6][7][8] Studies have indicated that Schisandrathera D's anti-cancer effects are mediated through the activation of Caspase-3.[1][2]

This document provides a detailed protocol for measuring Caspase-3 activity in cancer cell lines following treatment with **Schisandrathera D**. The assay quantifies the activity of Caspase-3 by detecting the cleavage of a specific substrate, providing a reliable method to assess the pro-apoptotic efficacy of **Schisandrathera D**.

Principle of the Assay



The Caspase-3 activity assay is based on the spectrophotometric or fluorometric detection of a chromophore or fluorophore upon cleavage by active Caspase-3.[9][10] The enzyme recognizes a specific four-amino-acid sequence, Asp-Glu-Val-Asp (DEVD).[8][9]

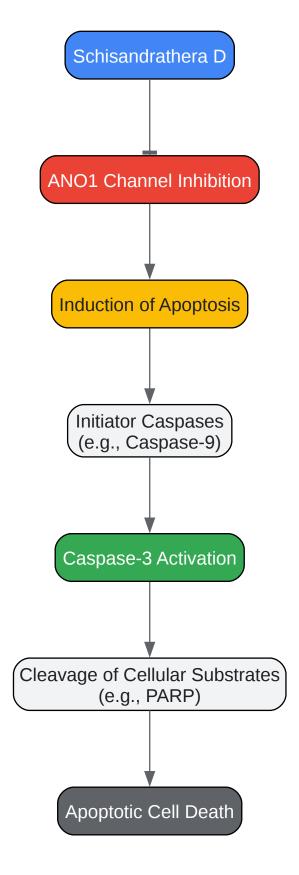
- Colorimetric Assay: The substrate consists of the DEVD sequence linked to a chromophore, p-nitroanilide (pNA). When cleaved by Caspase-3, free pNA is released, which produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[9][10][11]
- Fluorometric Assay: The substrate consists of the DEVD sequence linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). Cleavage releases free AMC, which fluoresces brightly and can be measured with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[9][12]

The amount of pNA or AMC produced is directly proportional to the Caspase-3 activity in the cell lysate.[9][12]

Signaling Pathway of Schisandrathera D-Induced Apoptosis

Schisandrathera D has been shown to inhibit the ANO1 (Anoctamin 1) calcium-activated chloride channel, which is overexpressed in several cancers.[1] This inhibition leads to the induction of apoptosis and a subsequent increase in the levels of active Caspase-3.[1][2]





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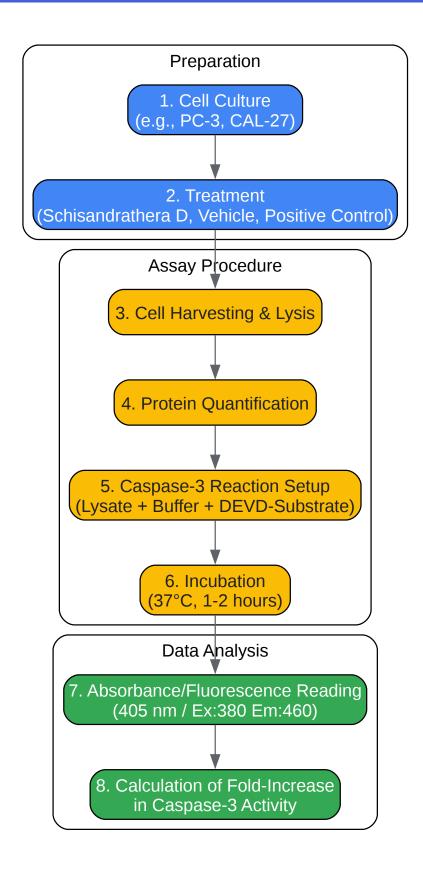
Caption: Proposed signaling pathway for **Schisandrathera D**-induced apoptosis.



Experimental Workflow

The overall workflow involves culturing cells, treating them with **Schisandrathera D**, preparing cell lysates, performing the enzymatic assay, and analyzing the data.





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Caption: Experimental workflow for the Caspase-3 activity assay.



Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the cell line and specific experimental conditions. It is based on a standard colorimetric assay format.

Materials and Reagents

- Cell Line: Appropriate cancer cell line (e.g., PC-3 prostate cancer, CAL-27 oral cancer).[1]
- Schisandrathera D: Stock solution in DMSO.
- Positive Control: Apoptosis inducer (e.g., Staurosporine, Etoposide).
- Cell Culture Medium: (e.g., RPMI-1640 or DMEM), supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Caspase-3 Assay Kit (Colorimetric):
 - Cell Lysis Buffer
 - o 2x Reaction Buffer
 - Dithiothreitol (DTT)
 - Caspase-3 Substrate (DEVD-pNA)
- Protein Assay Reagent: (e.g., Bradford or BCA kit).
- Equipment:
 - Humidified incubator (37°C, 5% CO₂)
 - Microplate reader capable of measuring absorbance at 405 nm
 - Centrifuge (refrigerated)
 - 96-well clear flat-bottom plates



Standard lab equipment (pipettes, tubes, etc.)

Reagent Preparation

- 1x Reaction Buffer: Immediately before use, add DTT to the 2x Reaction Buffer to a final concentration of 10 mM.[10] For example, add 10 μL of 1M DTT stock to 1 mL of 2x Reaction Buffer. Keep on ice.
- Cell Lysis Buffer: Thaw and keep on ice.[13]
- Schisandrathera D Working Solutions: Prepare serial dilutions of the Schisandrathera D stock solution in cell culture medium to achieve the desired final concentrations.

Cell Culture and Treatment

- Seed cells in a 96-well plate or larger culture dishes at a density that will ensure they are in the exponential growth phase and reach ~70-80% confluency at the time of treatment.
- Allow cells to adhere overnight in a humidified incubator.
- Replace the medium with fresh medium containing various concentrations of Schisandrathera D (e.g., 0, 5, 10, 20, 40 μM).
- Include the following controls:
 - Vehicle Control: Treat cells with the same concentration of DMSO used for the highest
 Schisandrathera D concentration.
 - Positive Control: Treat cells with a known apoptosis inducer.
 - Untreated Control: Cells with fresh medium only.
- Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

Preparation of Cell Lysate

- For Adherent Cells:
 - Gently remove the culture medium.



- Wash the cells once with ice-cold PBS.
- Add 50-100 μL of chilled Cell Lysis Buffer to each well/dish.[9][10]
- Incubate on ice for 10-15 minutes.[9]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- For Suspension Cells:
 - Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the pellet in 50-100 μL of chilled Cell Lysis Buffer.[10]
 - Incubate on ice for 10-15 minutes.
- Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
 [10]
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.

Protein Concentration Measurement

- Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
- Normalize all samples by diluting them with Cell Lysis Buffer to the same final protein concentration (e.g., 1-2 mg/mL). This ensures equal amounts of protein are used in the assay.[11]

Caspase-3 Assay

- In a new 96-well plate, add 50-100 µg of protein from each cell lysate sample per well.[10]
 [11] Adjust the volume to 50 µL with chilled Cell Lysis Buffer.
- Prepare a master mix for the reaction. For each reaction, you will need:
 - 50 μL of 2x Reaction Buffer (with DTT)



- 5 μL of 4 mM DEVD-pNA substrate[10]
- Add 55 μL of the master mix to each well containing the cell lysate.
- Include a background control well containing Cell Lysis Buffer instead of cell lysate.
- Tap the plate gently to mix.
- Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
- Measure the absorbance at 405 nm using a microplate reader.[11]

Data Presentation and Analysis Data Analysis

The fold-increase in Caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.

- Subtract the absorbance value of the background control from all readings.
- Calculate the fold-increase using the formula: Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Untreated Control)

Example Data Table

The following table presents hypothetical data from an experiment measuring Caspase-3 activity in PC-3 cells treated with **Schisandrathera D** for 24 hours.



Treatment Group	Concentration (μM)	Mean Absorbance (405 nm) ± SD	Fold-Increase in Caspase-3 Activity
Untreated Control	0	0.15 ± 0.02	1.0
Vehicle (DMSO)	-	0.16 ± 0.03	1.1
Schisandrathera D	5	0.32 ± 0.04	2.1
Schisandrathera D	10	0.58 ± 0.05	3.9
Schisandrathera D	20	0.95 ± 0.08	6.3
Schisandrathera D	40	1.42 ± 0.11	9.5
Positive Control	-	1.65 ± 0.15	11.0

Data are representative and should be generated from at least three independent experiments.

Conclusion

This protocol provides a robust and reproducible method for quantifying Caspase-3 activity in response to **Schisandrathera D** treatment. By measuring this key apoptotic marker, researchers can effectively evaluate the compound's potential as a pro-apoptotic cancer therapeutic. The provided workflow, signaling pathway diagram, and data presentation format offer a comprehensive guide for professionals in cancer research and drug development.

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